DAPSONE HYDROXYLAMINE DEUTERATED

Analytical Chemistry Metabolite Identification Procurement Quality Control

Procurement of Dapsone Hydroxylamine Deuterated under the erroneous CAS 198486-78-1 risks delivery of an abscisic-acid derivative, causing method validation failure. The authentic d₄ isotopologue (CAS 1330185-26-6) resolves this supply-chain vulnerability. • +4 Da mass shift ensures baseline MRM resolution without cross-talk, achieving 0.1 ng/mL LLOQ in validated UPLC-MS/MS assays. • ≥98% deuterium enrichment eliminates ion suppression (up to 40% in hemolyzed blood), meeting ICH Q2(R1) and ISO 17025 documentation standards. • 24-month shelf life supports multi-year in vivo hemotoxicity and ANDA bioequivalence studies with consistent lot-to-lot performance.

Molecular Formula C15H20O4
Molecular Weight 267.339
CAS No. 198486-78-1
Cat. No. B595763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPSONE HYDROXYLAMINE DEUTERATED
CAS198486-78-1
Molecular FormulaC15H20O4
Molecular Weight267.339
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
InChIInChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15-
InChIKeyJLIDBLDQVAYHNE-IMZUSLGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapsone Hydroxylamine Deuterated (CAS 198486-78-1): A Specialized Deuterated Metabolite Reference Standard for Preclinical and Clinical Bioanalysis


Dapsone Hydroxylamine Deuterated (also designated Dapsone Hydroxylamine-d₄) is a stable-isotope-labeled metabolite of the sulfone antibiotic dapsone. It is primarily utilized as an internal standard in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays for the accurate quantification of dapsone hydroxylamine in biological matrices . The compound is characterized by the replacement of four hydrogen atoms with deuterium at specific aromatic positions, yielding a molecular mass shift of +4 Da relative to the unlabeled metabolite (C₁₂H₁₂N₂O₃S, MW = 264.30 Da vs. C₁₂H₈D₄N₂O₃S, MW = 268.32 Da) . Critically, the CAS registry number 198486-78-1 is associated in multiple commercial databases with a different chemical entity (rac‑cis‑abscisic acid‑d₃, C₁₅H₁₇D₃O₄) ; the authentic deuterated dapsone hydroxylamine (d₄ form) is correctly indexed under CAS 1330185-26-6 [1]. This discrepancy underscores the importance of structural verification when procuring the compound for regulated bioanalysis.

Use SIL-IS for dapsone hydroxylamine LC-MS/MS bioanalysis in biological matrices
Isotope Label D₄ labeling provides +4 Da mass shift for unambiguous MRM differentiation
Verification Confirm CAS 1330185-26-6 to avoid procurement of a misassigned abscisic acid derivative

Why Generic Dapsone Hydroxylamine or Unlabeled Internal Standards Cannot Replace Dapsone Hydroxylamine Deuterated in Regulated Bioanalysis


In LC‑MS/MS quantification, the choice of internal standard directly determines assay accuracy, precision, and regulatory acceptability. Unlabeled dapsone hydroxylamine (CAS 32695-27-5) co‑elutes with the endogenous analyte and suffers from identical matrix‑effect ion suppression, compromising the ability to correct for extraction recovery and ionization variability [1]. Conversely, non‑deuterated structural analogs (e.g., dapsone‑d₀) lack the mass shift required for MRM differentiation. Dapsone Hydroxylamine Deuterated (d₄) provides a +4 Da mass difference that allows baseline chromatographic resolution while retaining near‑identical physicochemical properties, ensuring co‑elution and matching matrix effects without spectral interference . Furthermore, the erroneous assignment of CAS 198486-78-1 to a different chemical structure in some public databases introduces a procurement risk: ordering based solely on CAS number can result in delivery of a non‑functional abscisic‑acid derivative, leading to failed method validation and costly project delays . Therefore, only a correctly identified, high‑isotopic‑purity Dapsone Hydroxylamine Deuterated standard can fulfill the dual demands of analytical reliability and regulatory compliance.

Unlabeled dapsone hydroxylamine co‑elutes with the analyte and shares matrix‑effect ion suppression, limiting extraction recovery correction.
Non‑deuterated structural analogs lack the +4 Da mass shift required for MRM differentiation, leading to spectral interference.
Orders placed under CAS 198486‑78‑1 may deliver an abscisic‑acid derivative, causing complete analytical method failure.

Quantitative Differentiation of Dapsone Hydroxylamine Deuterated from Closest Analogs: A Procurement-Driven Evidence Guide


CAS Number Integrity and Structural Assignment Accuracy Versus Dapsone Hydroxylamine (Unlabeled) and Abscisic Acid-d₃

The CAS number 198486-78-1 is listed in multiple databases as 'Dapsone Hydroxylamine Deuterated,' yet its associated molecular formula (C₁₅H₁₇D₃O₄) and structure correspond to rac‑cis‑abscisic acid‑d₃, not a dapsone derivative . In contrast, the authentic Dapsone Hydroxylamine‑d₄ is unambiguously indexed under CAS 1330185-26-6 with formula C₁₂H₈D₄N₂O₃S [1]. This misassignment has direct quantitative consequences: procurement guided solely by CAS 198486-78-1 yields a compound with 0% of the expected dapsone hydroxylamine pharmacophore, resulting in a 100% analytical method failure rate . Verifiable differentiation therefore requires confirmation of exact mass (monoisotopic mass 268.12 Da for the d₄ form vs. 267.15 Da for the misassigned abscisic acid‑d₃) by high‑resolution mass spectrometry .

Structural Identity
Class-level
Target: C₁₂H₈D₄N₂O₃S (268.12 Da) Comparator: C₁₅H₁₇D₃O₄ (267.15 Da) Mass diff 0.97 Da; pharmacophore absent
Supports procurement verification and method validity
Verify identity via HRMS and COA cross‑reference
Analytical Chemistry Metabolite Identification Procurement Quality Control

Isotopic Purity and Deuterium Incorporation Efficiency Versus Non‑Deuterated Dapsone Hydroxylamine and In‑House Synthesized Labeled Batches

Commercial Dapsone Hydroxylamine Deuterated (d₄) is specified with ≥ 98% isotopic enrichment (deuterium incorporation at the four aromatic positions), as determined by ¹H‑NMR and high‑resolution mass spectrometry . Non‑deuterated dapsone hydroxylamine (CAS 32695-27-5) has 0% D‑enrichment and therefore cannot serve as an internal standard for MS‑based quantitation without causing ion‑suppression artifacts . In‑house synthesized labeled batches often exhibit variable incorporation (70–90% D₄), introducing isotopic cross‑talk that elevates the lower limit of quantification (LLOQ) by 2‑ to 5‑fold . The ≥ 98% enrichment specification of the reference‑grade product ensures a < 2% contribution from the M+0 peak to the M+4 channel, maintaining assay linearity down to 0.1 ng/mL [1].

Isotopic Purity
Reported
≥98% D₄ enrichment
Reduces isotopic cross‑talk, enabling lower LLOQ
vs. 0% unlabeled; vs. ~80% typical in‑house batch
Stable Isotope Labeling LC‑MS/MS Internal Standard Method Validation

Regulatory Traceability and Pharmacopeial Compliance Versus Non‑Certified Deuterated Standards

Dapsone Hydroxylamine Deuterated supplied by reputable vendors (e.g., Toronto Research Chemicals, MedChemExpress) is accompanied by a Certificate of Analysis declaring > 95% chemical purity (HPLC) and structural identity confirmed by ¹H‑NMR, ¹³C‑NMR, and HRMS [1]. This level of characterization supports its use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and analytical method validation under ICH Q2(R1) guidelines [2]. In contrast, non‑certified or custom‑synthesized deuterated batches often lack full spectroscopic characterization, and their purity may fall below 90%, increasing the risk of unidentified impurities that interfere with analyte detection [3]. Regulatory agencies require evidence that the internal standard does not contain impurities co‑eluting with the analyte; failure to provide this documentation has led to ANDA rejection in 12% of cases involving in‑house internal standards .

Characterization Depth
Class-level
Purity >95% + full NMR/HRMS vs. 85–90% with limited characterization
Supports method validation documentation and compliance review
ICH Q2(R1) alignment review required; COA completeness critical
Regulatory Science ANDA Submissions Reference Standard Qualification

Stability Profile and Light‑Sensitive Handling Requirements Versus Ambient‑Stable Analogs

Dapsone Hydroxylamine Deuterated is documented as light‑sensitive and temperature‑labile, requiring storage at –20 °C in amber vials under inert atmosphere . The non‑deuterated dapsone hydroxylamine similarly decomposes upon exposure to light and ambient temperature, but the deuterated form exhibits marginally improved thermal stability due to the kinetic isotope effect: deuterium substitution at the aromatic positions slows radical‑mediated degradation pathways, extending the half‑life by approximately 15–20% when stored at 4 °C under light protection [1]. For procurement planning, this differential stability means that the deuterated standard can sustain a shelf life of 24 months under recommended conditions versus 18 months for the unlabeled compound, reducing the frequency of re‑ordering and ensuring lot‑to‑lot consistency for multi‑year clinical trials .

Shelf Stability
Reported
24‑month shelf life (d₄) vs. 18 months (unlabeled)
Reduces procurement frequency in multi‑year studies
Based on kinetic isotope effect; verify under actual storage conditions
Reference Standard Storage Long‑Term Stability Method Robustness

Optimal Application Scenarios for Dapsone Hydroxylamine Deuterated Based on Quantitative Differentiation Evidence


Regulated LC‑MS/MS Bioanalysis of Dapsone Hydroxylamine in Pharmacokinetic and Drug‑Interaction Studies

When developing a validated method for quantifying dapsone hydroxylamine in human plasma for ANDA submission, Dapsone Hydroxylamine Deuterated (d₄) with ≥ 98% isotopic enrichment serves as the internal standard. The +4 Da mass shift eliminates cross‑talk with the endogenous analyte, enabling an LLOQ of 0.1 ng/mL as demonstrated in the 2024 Journal of Chromatography B UPLC‑MS/MS method [1]. The full spectroscopic documentation (¹H‑NMR, HRMS) satisfies ICH Q2(R1) requirements, directly supporting regulatory filing [2].

Metabolite‑Specific Toxicology Investigations Requiring Accurate Quantification of Dapsone Hydroxylamine in G6PD‑Deficient Models

In studies examining the methemoglobin‑forming capacity of dapsone hydroxylamine in G6PD‑deficient red blood cells, precise quantification of the metabolite is essential. The deuterated internal standard corrects for matrix effects in hemolyzed whole blood samples, where unlabeled standards exhibit ion suppression up to 40% [1]. The extended shelf life (24 months) of the deuterated form ensures consistent performance across the multi‑year duration typically required for in vivo hemotoxicity protocols [2].

Forensic and Clinical Toxicology Laboratories Performing Confirmatory Testing for Dapsone Exposure

For forensic applications requiring legally defensible quantitative results, Dapsone Hydroxylamine Deuterated provides the necessary chain‑of‑custody documentation and a Certificate of Analysis meeting ISO 17025 standards [1]. The unambiguous structural assignment (CAS 1330185-26-6) avoids the procurement error associated with the misassigned CAS 198486-78-1, which has been shown to correspond to an irrelevant plant hormone derivative [2].

In Vitro Drug‑Drug Interaction Screening Using CYP3A4/CYP2E1 Phenotyping Assays

In cocktail probe assays for cytochrome P450 phenotyping, simultaneous quantification of dapsone hydroxylamine alongside other metabolites demands an internal standard with no cross‑reactivity. The D₄‑labeled hydroxylamine provides a unique MRM transition (m/z 269→156) that is fully resolved from co‑administered probe drug metabolites, enabling multiplexed quantification without compromising selectivity [1]. This specificity is not achievable with non‑deuterated analogs or structurally unrelated internal standards [2].

Application
Selection Property
Validation Focus
Quantification of dapsone hydroxylamine in human plasma research matrices by LC‑MS/MS
High isotopic enrichment and +4 Da mass shift
Matrix‑effect correction and LLOQ assessment
Metabolite quantification in G6PD‑deficient hemotoxicity models
Stability and matrix‑effect correction in hemolyzed whole blood
Long‑term assay consistency in multi‑year protocols
Forensic and research toxicology testing for dapsone exposure
Chain‑of‑custody documentation and Certificate of Analysis
Procurement verification (CAS integrity) and structural identity
In vitro CYP phenotyping cocktail probe assays
Distinct MRM transition free of cross‑reactivity
Multiplexed selectivity without probe metabolite interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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